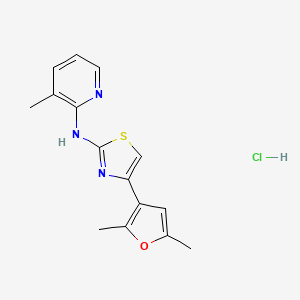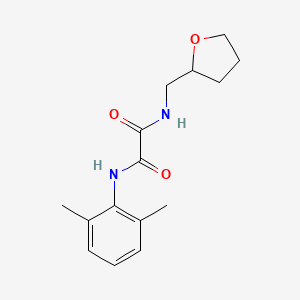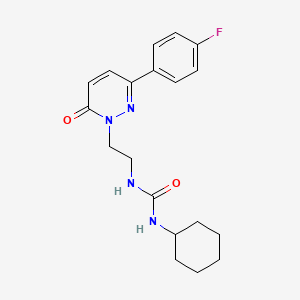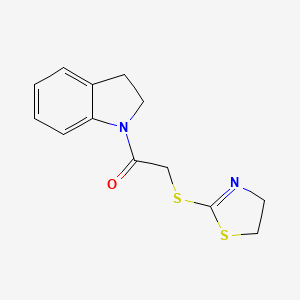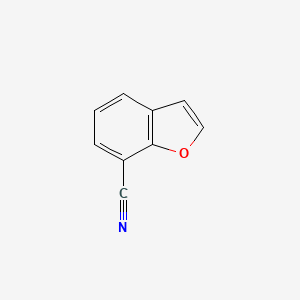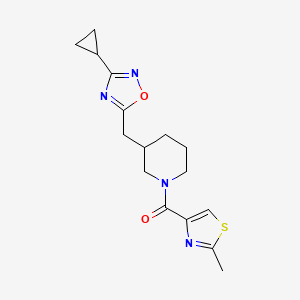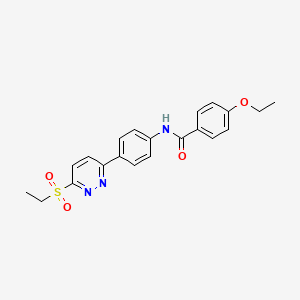
4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, which includes “4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide”, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Mechanism of Action
4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor works by inhibiting the activity of this compound, which is involved in various signaling pathways, including the Wnt signaling pathway, insulin signaling pathway, and apoptosis pathway. This compound inhibitor binds to the ATP-binding pocket of this compound, preventing the phosphorylation of downstream targets and leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the modulation of glucose metabolism, regulation of cell survival and apoptosis, and regulation of neurogenesis and neuronal differentiation. This compound inhibitor has also been shown to have anti-inflammatory effects and regulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor is its potent inhibitory activity against this compound, making it a useful tool for studying various signaling pathways involved in cell growth, differentiation, and apoptosis. However, this compound inhibitor has limitations in terms of its specificity, as it may also inhibit other kinases and enzymes. Therefore, careful experimental design and controls are necessary to ensure the specificity of the compound.
Future Directions
For the study of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor include the development of more specific and potent inhibitors, the investigation of the role of this compound in various diseases and cellular processes, and the exploration of the potential therapeutic applications of this compound inhibitor in clinical trials. Further research is also needed to investigate the safety and toxicity of this compound inhibitor in vivo.
Synthesis Methods
The synthesis of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the reaction of 4-(6-bromopyridazin-3-yl)aniline with ethyl 4-aminobenzoate in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethylsulfonyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, this compound inhibitor has been shown to regulate mood stabilizers and improve symptoms in patients. In diabetes, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity. In cancer, this compound inhibitor has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
4-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-11-7-16(8-12-18)21(25)22-17-9-5-15(6-10-17)19-13-14-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOCNRBLGGOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide](/img/structure/B2455219.png)
![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)
![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)

![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

